7-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepine
CAS No.:
Cat. No.: VC13501705
Molecular Formula: C10H12ClN
Molecular Weight: 181.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12ClN |
|---|---|
| Molecular Weight | 181.66 g/mol |
| IUPAC Name | 7-chloro-2,3,4,5-tetrahydro-1H-2-benzazepine |
| Standard InChI | InChI=1S/C10H12ClN/c11-10-4-3-9-7-12-5-1-2-8(9)6-10/h3-4,6,12H,1-2,5,7H2 |
| Standard InChI Key | WZZYWCLFIVQQGV-UHFFFAOYSA-N |
| SMILES | C1CC2=C(CNC1)C=CC(=C2)Cl |
| Canonical SMILES | C1CC2=C(CNC1)C=CC(=C2)Cl |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Formula
The compound is systematically named 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine under IUPAC rules . Its molecular formula, C₁₀H₁₂ClN, reflects a bicyclic framework comprising a benzene ring fused to a partially saturated azepine ring. The chlorine atom occupies the 7-position, conferring distinct electronic and steric properties critical for biological activity .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 181.66 g/mol | PubChem |
| SMILES | C1CCNC2=C(C1)C=C(C=C2)Cl | PubChem |
| InChIKey | FMZMCEKXCHBLKI-UHFFFAOYSA-N | PubChem |
| CAS Registry | 313673-94-8 | PubChem |
Structural Analysis
The benzo[b]azepine core adopts a boat-like conformation due to partial saturation of the azepine ring. X-ray crystallography reveals a dihedral angle of 15.2° between the benzene and azepine planes, optimizing π-orbital overlap for receptor binding . The chlorine atom at C7 enhances electrophilicity, facilitating nucleophilic substitution reactions in synthetic pathways .
Synthesis and Industrial Manufacturing
Key Synthetic Routes
The synthesis of 7-chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine involves a four-step sequence starting from 4-chloroaniline and succinic anhydride :
Table 2: Synthesis Overview
| Step | Reaction | Conditions | Product |
|---|---|---|---|
| 1 | Amination | Reflux in DCM, 4–8 hrs | 4-(4-Chloroanilino)-4-ketobutyric acid |
| 2 | Cyclization | AlCl₃, DCM, 55–70°C, 4–6 hrs | 7-Chloro-3,4-dihydrobenzo[b]azepine-2,5-dione |
| 3 | Ketal Formation | Ethylene glycol, TsOH, toluene | 7-Chloro-3,4-dihydrobenzo[b]azepine-2-one-5-ethylene ketal |
| 4 | Borohydride Reduction | NaBH₄, BF₃·THF, THF, 48–55°C | 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine |
Industrial-Scale Optimization
Process intensification strategies include:
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Continuous Flow Reactors: Reducing cyclization time from 6 hrs to 45 mins via turbulent flow regimes .
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Solvent Recycling: Recovery of dichloromethane (DCM) via distillation cuts costs by 22% .
Pharmacological Applications
5-HT2C Receptor Agonism
Derivatization with a 2,2,2-trifluoroethylamine group yields 6-(2,2,2-trifluoroethylamino)-7-chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine, a selective 5-HT2C agonist (Ki = 0.8 nM) . In vivo studies demonstrate 85% reduction in food intake in obese rats at 10 mg/kg, positioning it as an anti-obesity candidate .
Tolvaptan Intermediate
The compound is alkylated with 2-methyl-4-nitrobenzoyl chloride to form 7-Chloro-1-(2-methyl-4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one (CAS: 137982-91-3), a key intermediate in Tolvaptan synthesis . This vasopressin V2 antagonist increases serum sodium by 6–8 mEq/L in hyponatremic patients .
Future Directions and Challenges
Targeted Drug Delivery
Encapsulation in PEG-PLGA nanoparticles enhances brain bioavailability by 3.2-fold, enabling lower dosages for CNS applications .
Green Chemistry Initiatives
Catalytic transfer hydrogenation using Pd/C and formic acid reduces borohydride waste by 90%, aligning with EPA’s Safer Choice Program .
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